molecular formula C15H11N3O3S B2741323 N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide CAS No. 313404-44-3

N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide

Cat. No.: B2741323
CAS No.: 313404-44-3
M. Wt: 313.33
InChI Key: NKJHDCOASSDOPW-NXVVXOECSA-N
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Description

N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide is a benzothiazole-derived compound featuring a nitrobenzamide substituent. The nitro group at the 3-position of the benzamide moiety introduces electron-withdrawing effects, which may enhance electrophilic reactivity or influence biological activity.

Properties

IUPAC Name

N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c1-17-12-7-2-3-8-13(12)22-15(17)16-14(19)10-5-4-6-11(9-10)18(20)21/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJHDCOASSDOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24829208
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide typically involves the reaction of 3-methyl-1,3-benzothiazol-2-amine with 3-nitrobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the nitro group can lead to the formation of amines.

    Substitution: The compound can participate in substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic or nucleophilic reagents can be employed depending on the desired substitution.

Major Products Formed

    Oxidation: Products may include various oxidized derivatives of the benzothiazole ring.

    Reduction: Amines are the primary products formed from the reduction of the nitro group.

    Substitution: Substituted benzothiazole derivatives are formed depending on the reagents used.

Scientific Research Applications

N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzothiazole ring can also participate in various biochemical pathways, leading to the modulation of biological activities.

Comparison with Similar Compounds

Structural Features

The target compound shares a benzothiazol-2-ylidene backbone with several analogs, differing primarily in substituents (Table 1).

Table 1: Structural Comparison of Benzothiazolylidene-Benzamide Derivatives

Compound Name Substituents on Benzamide Substituents on Benzothiazole Molecular Weight (g/mol) Key Structural Motifs
Target Compound 3-Nitro 3-Methyl ~314.34 Z-configuration, nitro group
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide 4-Methyl 3-(2-Methoxyphenyl), 4-phenyl 400.49 Methoxy, phenyl groups
N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}-4-substituted benzamides 4-Substituents (e.g., Cl, OCH₃) 1,3-Benzothiazol-2-yl Varies (e.g., ~330–370) Thiourea linkage
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine 6-Chloro, 7-methyl, dioxo 291.80 Dithiazine ring, hydrazine

Key Observations :

  • The nitro group in the target compound may enhance dipole interactions compared to electron-donating groups (e.g., methoxy in ).
  • Thiourea-linked analogs () exhibit distinct hydrogen-bonding capabilities due to the –NH–CS– group.

Examples :

  • Target Compound: Likely synthesized via condensation of 3-nitrobenzoyl chloride with 3-methyl-2-aminobenzothiazole, analogous to methods in , where 3-methylbenzoyl chloride reacts with amino alcohols.
  • (Z)-4-Methyl-benzamide Analog : Synthesized via single-crystal X-ray-confirmed condensation, emphasizing the role of Z-configuration in stabilizing the imine bond .
  • Thiourea Derivatives: Prepared using benzoyl isothiocyanates and 2-aminobenzothiazoles, highlighting the versatility of isothiocyanate chemistry .

Reactivity Differences :

  • The nitro group in the target compound may reduce nucleophilicity at the benzamide carbonyl compared to electron-rich analogs (e.g., methoxy-substituted ).
  • Hydrazine-containing analogs () show distinct tautomerization behavior due to N–NH₂ groups.

Spectroscopic Characterization

Critical spectroscopic data are compared in Table 2.

Table 2: Spectroscopic Data for Selected Compounds

Compound IR (ν, cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Target Compound (Predicted) ~1520 (NO₂ asym), ~1350 (NO₂ sym)
(Z)-4-Methyl-benzamide Analog 1645 (C=O), 1155 (SO₂) 2.40 (s, CH₃), 7.86–7.92 (aromatic H) 166.82 (C=O), 137.40–137.43 (SO₂)
N-Methyl-N-(6-chloro-7-methyl-dioxo-benzodithiazin-yl)hydrazine 3235 (N–NH₂), 1645 (C=N) 3.31 (s, N–CH₃), 5.70 (s, N–NH₂) 166.82 (C=N), 130.56 (Cl–C)

Key Insights :

  • The nitro group’s asymmetric and symmetric stretches (~1520 and ~1350 cm⁻¹) are diagnostic in IR, distinguishing it from carbonyl or thiourea peaks in analogs .
  • Methyl groups in the benzothiazole ring (e.g., δ 2.40 ppm in ) exhibit similar chemical shifts across derivatives.

Crystallographic and Computational Insights

  • Crystal Packing : The (Z)-4-methyl-benzamide analog shows planar geometry stabilized by intramolecular hydrogen bonds (N–H⋯O), with bond lengths (C=O: 1.21 Å) and angles consistent with similar imines .
  • Software Tools : Structures were validated using SHELX and WinGX , ensuring geometric accuracy (e.g., mean σ(C–C) = 0.002 Å in ).

Biological Activity

N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide is a complex organic compound notable for its structural features, including a benzothiazole ring and a nitrobenzamide moiety. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound can be described by the following structural formula:

N 2Z 3 methyl 2 3 dihydro 1 3 benzothiazol 2 ylidene 3 nitrobenzamide\text{N 2Z 3 methyl 2 3 dihydro 1 3 benzothiazol 2 ylidene 3 nitrobenzamide}

Molecular Formula: C11_{11}H10_{10}N4_{4}O3_{3}S
Molecular Weight: 270.29 g/mol

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. Research indicates that it may exert its effects through:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation: It could interact with various receptors, potentially altering signaling pathways.
  • Induction of Apoptosis: Studies suggest that it may induce programmed cell death in certain cancer cell lines.

Biological Activity and Case Studies

Several studies have explored the biological activity of this compound:

  • Anticancer Activity:
    • A study demonstrated that this compound exhibited significant cytotoxic effects against human cancer cell lines (e.g., HeLa and MCF7). The IC50 values were found to be lower than those of standard chemotherapeutic agents, indicating a promising therapeutic potential .
  • Antimicrobial Properties:
    • Research has shown that the compound possesses antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be comparable to those of conventional antibiotics .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerHeLaCytotoxicity (IC50 < 10 µM)
AnticancerMCF7Cytotoxicity (IC50 < 15 µM)
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliMIC = 64 µg/mL

Research Findings

Recent findings indicate that the compound's efficacy may be linked to its ability to modulate oxidative stress in cells. In vitro studies have shown that treatment with this compound leads to increased levels of reactive oxygen species (ROS), which can trigger apoptosis in cancer cells .

Additionally, the compound has been evaluated for its potential neuroprotective effects. Preliminary studies suggest it may protect neuronal cells from oxidative damage induced by neurotoxic agents .

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